molecular formula C23H24ClN3O3 B11234311 1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11234311
M. Wt: 425.9 g/mol
InChI Key: ZZSWNZWTNWTTKF-UHFFFAOYSA-N
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Description

1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a diethylamino group, and a 3-chloro-2-methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and appropriate leaving groups.

    Attachment of the 3-chloro-2-methylphenyl Group: This step involves the coupling of the quinoline core with 3-chloro-2-methylaniline through amide bond formation, typically using coupling reagents such as EDCI or DCC.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted products, and hydrolyzed fragments.

Scientific Research Applications

1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, by binding to its targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, in particular, sets it apart from other similar compounds, providing unique interactions with molecular targets.

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-N,N-diethyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C23H24ClN3O3/c1-4-26(5-2)23(30)17-13-22(29)27(20-12-7-6-9-16(17)20)14-21(28)25-19-11-8-10-18(24)15(19)3/h6-13H,4-5,14H2,1-3H3,(H,25,28)

InChI Key

ZZSWNZWTNWTTKF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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